
4-Fluoro-3-nitrophenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-nitrophenylisothiocyanate is a chemical compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.17 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and bioconjugation . It is known for its reactivity and ability to form covalent bonds with various biomolecules, making it a valuable tool in biochemical assays and chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrophenylisothiocyanate typically involves the reaction of 4-fluoro-3-nitroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group . The general reaction scheme is as follows:
4-Fluoro-3-nitroaniline+Thiophosgene→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Safety measures are also crucial due to the reactivity of thiophosgene and the potential hazards associated with its use .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-nitrophenylisothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Reduction: Hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Substituted phenylisothiocyanates.
Reduction: 4-Fluoro-3-aminophenylisothiocyanate.
Oxidation: Oxidized derivatives, though specific products depend on the conditions used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-nitrophenylisothiocyanate is widely used in scientific research due to its reactivity and versatility . Some of its applications include:
Proteomics: Used as a labeling reagent for proteins and peptides, facilitating their identification and analysis.
Bioconjugation: Employed in the immobilization of biomolecules onto polymer surfaces, aiding in the construction of bioconjugates for various biochemical assays.
Chemical Synthesis: Acts as a building block in the synthesis of more complex organic molecules.
Diagnostics: Utilized in the development of diagnostic tools and assays, particularly in the detection of specific biomolecules.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-nitrophenylisothiocyanate involves its ability to form covalent bonds with nucleophilic groups on biomolecules . The isothiocyanate group reacts with primary amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively. This reactivity underpins its use in bioconjugation and labeling applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-nitrophenylisocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
4-Fluoro-3-nitrophenyl azide: Contains an azide group and is used in photoaffinity labeling.
Uniqueness
4-Fluoro-3-nitrophenylisothiocyanate is unique due to its specific reactivity with nucleophiles, making it particularly useful in bioconjugation and proteomics research. Its ability to form stable covalent bonds with a variety of functional groups sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H3FN2O2S |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
1-fluoro-4-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H |
Clave InChI |
IJSUQPCQESULFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



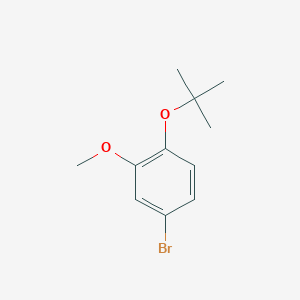
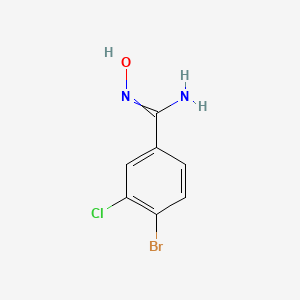
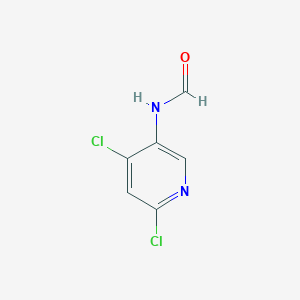
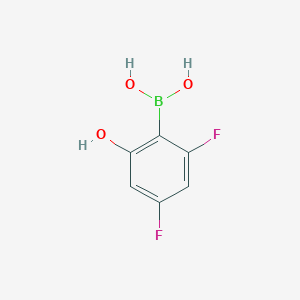
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
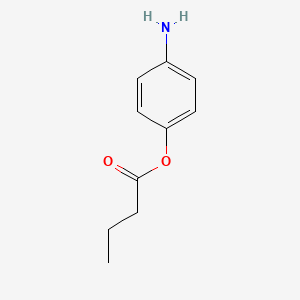

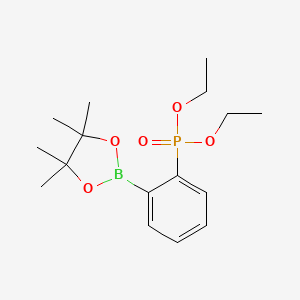
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
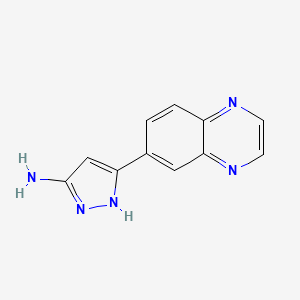
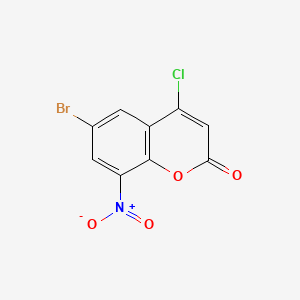
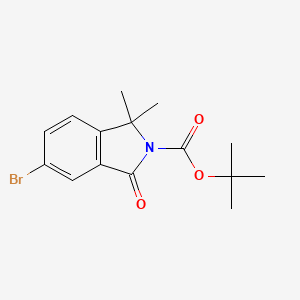
![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
